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Compound of Interest

Compound Name:
6-methoxy-1H-pyrrolo[3,2-

c]pyridine-3-carbaldehyde

CAS No.: 1190315-58-2

Cat. No.: B1591858

Get Quote

Executive Summary & Scaffold Analysis
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a critical bioisostere of indole and purine,

widely utilized in kinase inhibitors (e.g., targeting JAK, ROCK, or PIM kinases) due to its ability

to form unique hydrogen bond networks within the ATP-binding pocket.

The 3-carboxaldehyde derivative acts as a "linchpin" intermediate, allowing rapid divergence

into three distinct chemical spaces:

Amines (via Reductive Amination) – Solubilizing groups/solvent front binders.

Alkenes (via Wittig/HWE) – Linkers for covalent warheads or macrocyclization.

Heterocycles (via Condensation) – Hinge-binding motifs.

Chemical Reactivity Profile: 5-Azaindole vs. Indole
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Unlike the electron-rich indole, the 5-azaindole core contains a pyridine nitrogen at position 5.

This has two major consequences for experimental design:

Increased Electrophilicity of the Aldehyde: The electron-withdrawing nature of the pyridine

ring (via inductive effects) renders the C3-aldehyde more reactive toward nucleophiles

(amines, ylides) than its indole counterpart.

Acidity & Coordination: The N5 nitrogen is basic (pKa ~8) and can coordinate transition

metals or scavenge protons, potentially stalling acid-catalyzed reactions. Protocols must

account for this buffering capacity.

Divergent Synthesis Workflow (Visual Guide)
The following flowchart illustrates the strategic divergence from the core aldehyde to key

functional classes.

5-Azaindole-3-Carboxaldehyde
(Core Scaffold)

Reductive Amination
(Amine Library)

 R-NH2, STAB
 AcOH, DCE

Wittig Olefination
(Linker Extension)

 Ph3P=CH-R
 LiHMDS/KOtBu

Heterocycle Condensation
(Hinge Binders)

 TosMIC or
 Hydrazines

3-(Aminomethyl)-5-azaindoles
(Solubility/Selectivity)

Vinyl/Acrylate Derivatives
(Covalent Warheads)

Oxazoles/Imidazoles
(Rigid Scaffolds)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from the 5-azaindole-3-carboxaldehyde linchpin.

Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Target: Generation of secondary/tertiary amines for SAR exploration.
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Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower

toxicity and better control. However, the basicity of the 5-azaindole pyridine nitrogen requires

an acidic buffer to ensure imine formation.

Step-by-Step Methodology:

Imine Formation:

Charge a reaction vial with 5-azaindole-3-carboxaldehyde (1.0 equiv, e.g., 0.5 mmol).

Add dry 1,2-Dichloroethane (DCE) (concentration 0.1 M). Note: DCE is superior to MeOH

for STAB reactions as it prevents side-reaction of the solvent.

Add the Amine (1.1 – 1.2 equiv).

Critical Step: Add Acetic Acid (1.5 – 2.0 equiv). Why? This neutralizes the pyridine nitrogen

and catalyzes imine formation.

Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS for imine conversion

(M+H of imine).

Reduction:

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

Stir at RT for 4–16 hours.

Workup:

Quench with saturated aqueous NaHCO3 (evolution of CO2).

Extract with DCM or EtOAc (x3).

Wash combined organics with brine, dry over Na2SO4, and concentrate.

Purification:
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Flash chromatography (DCM/MeOH/NH3 gradient). Note: The basic product may streak;

use 1% NH4OH or Et3N in the eluent.

Protocol B: Wittig Olefination (Linker Extension)
Target: Introduction of unsaturated linkers (e.g., acrylates) for covalent inhibitors.

Rationale: The 3-formyl group is highly electrophilic. Stabilized ylides react smoothly to give E-

alkenes. Non-stabilized ylides require careful base selection to avoid deprotonating the indole

N-H (pKa ~16).

Step-by-Step Methodology:

Reagent Prep:

Use a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) for E-

selectivity.

Alternative: If using a phosphonium salt, generate the ylide using KOtBu or LiHMDS in

THF at 0°C before adding the aldehyde.

Reaction:

Dissolve 5-azaindole-3-carboxaldehyde (1.0 equiv) in anhydrous THF (0.2 M).

Optional: If the N1-H is unprotected, add 1.1 equiv of NaH at 0°C to deprotonate the indole

nitrogen first. This prevents the ylide from acting as a base. However, with stabilized

ylides, this is often unnecessary.

Add the Ylide (1.2 – 1.5 equiv).

Heat to reflux (60–70°C) for 4–12 hours.

Workup:

Concentrate the reaction mixture.
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Triturate with cold Et2O or Hexanes/EtOAc (1:1) to precipitate Triphenylphosphine oxide

(TPPO).

Filter and purify the filtrate via silica gel chromatography.

Protocol C: Oxidation to Carboxylic Acid (Pinnick)
Target: Access to amides or esters.

Rationale: Standard oxidants (KMnO4) can over-oxidize the electron-rich pyrrole ring. The

Pinnick oxidation (NaClO2) is mild and chemoselective for the aldehyde.

Step-by-Step Methodology:

Setup:

Dissolve aldehyde (1.0 equiv) in t-BuOH/H2O (3:1 ratio) or ACN/H2O.

Add 2-Methyl-2-butene (5–10 equiv) as a scavenger for HOCl.

Add NaH2PO4 (2.0 equiv) to buffer the pH.

Oxidation:

Add Sodium Chlorite (NaClO2) (1.5 – 2.0 equiv) portion-wise at 0°C.

Warm to RT and stir for 2–4 hours. The solution usually turns pale yellow.

Workup:

Acidify carefully to pH ~3-4 with 1M HCl. Caution: Do not go too acidic to avoid protonating

the pyridine ring into the aqueous phase.

Extract with EtOAc. The product (carboxylic acid) will be in the organic layer.

Data Summary & Troubleshooting
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Parameter Indole-3-CHO 5-Azaindole-3-CHO Impact on Protocol

C3 Electrophilicity Moderate High

Faster nucleophilic

attack; milder

conditions possible.

N1-H Acidity (pKa) ~17 ~15-16

Easier to deprotonate;

requires protection for

strong base reactions.

Solubility
Good in organic

solvents
Moderate/Poor

May require

DMF/DMSO or heat;

polar solvents

preferred.

Basic Sites None (neutral) N5 (Pyridine)

Scavenges acid

catalysts; requires

1.5–2.0 eq. AcOH in

reductive amination.

Common Pitfalls:

Stalled Reductive Amination: If the reaction stalls at the imine stage, the system is likely too

basic (pyridine buffering). Add more acetic acid or switch to MeOH with a drop of AcOH.

Low Yield in Wittig: Often due to the unprotected N1-H quenching the ylide. Solution: Use N-

protected scaffold (e.g., N-Boc, N-Tosyl) or use 2.2 equiv of base to form the dianion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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